2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride

Catalog No.
S870236
CAS No.
1187830-87-0
M.F
C8H8Cl3N
M. Wt
224.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine ...

CAS Number

1187830-87-0

Product Name

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

InChI

InChI=1S/C8H7Cl2N.ClH/c9-6-4-8(10)11-7-3-1-2-5(6)7;/h4H,1-3H2;1H

InChI Key

YOXSTBDHGDRLNM-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(C=C2Cl)Cl.Cl

Canonical SMILES

C1CC2=C(C1)N=C(C=C2Cl)Cl.Cl

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride is a chemical compound with the molecular formula C8H8Cl3NC_8H_8Cl_3N and a molecular weight of 224.52 g/mol. This compound features a bicyclic structure that incorporates both a pyridine and cyclopentane moiety, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyridine ring. The hydrochloride form indicates that it exists as a salt, which enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals .

The reactivity of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride can be attributed to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or with amines.
  • Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen substituents.
  • Cyclization Reactions: Under certain conditions, the bicyclic structure may participate in cyclization to form more complex structures.

These reactions are significant in synthetic organic chemistry for developing derivatives with modified biological activities or properties .

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride has shown notable biological activity as a monoamine oxidase inhibitor. This mechanism is particularly relevant in the treatment of depression and other mood disorders. By inhibiting monoamine oxidase, the compound increases the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can enhance mood and alleviate depressive symptoms . Additionally, its structural properties suggest potential interactions with various biological targets, warranting further investigation into its pharmacological profile.

The synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride typically involves several steps:

  • Formation of the Bicyclic Structure: Starting materials such as chlorinated pyridines are subjected to cyclization reactions.
  • Chlorination: The introduction of chlorine at specific positions is achieved through electrophilic aromatic substitution.
  • Hydrochloride Salt Formation: The final step involves neutralizing the base form with hydrochloric acid to yield the hydrochloride salt.

Various synthetic routes can be optimized depending on the desired yield and purity .

This compound finds application primarily in:

  • Pharmaceutical Research: As a lead compound for developing antidepressants due to its monoamine oxidase inhibitory activity.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Utilized in studies investigating neurotransmitter dynamics and related disorders .

Studies focusing on the interactions of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride have revealed its potential effects on various neurotransmitter systems. Interaction studies highlight its role in modulating serotonin and norepinephrine levels, which are crucial in mood regulation. Additionally, research indicates possible interactions with other enzymes involved in neurotransmitter metabolism, suggesting a broader pharmacological profile that merits further exploration .

Several compounds share structural similarities or biological activity with 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5H-pyrido[3,2-b]indoleChlorinated indole derivativeAntidepressant properties
2-Amino-3-chloropyridineAmino group additionMonoamine oxidase inhibition
6-ChloropyridineSimple chlorinated pyridineNeurotransmitter modulation
1-(2-Chlorophenyl)-3-(4-chlorophenyl)ureaUrea derivative with chlorophenyl groupsAnticancer activity

These compounds exhibit unique characteristics while sharing some functional similarities with 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride. Their distinct structural features contribute to their individual biological activities and applications in medicinal chemistry .

Physical Constants

Melting and Boiling Points

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride exhibits distinct thermal properties that are characteristic of its bicyclic heterocyclic structure. The boiling point of the free base form has been reported as 126-128 degrees Celsius under reduced pressure conditions of 11 Torr [1]. This relatively high boiling point reflects the compound's stable aromatic ring system and intermolecular interactions facilitated by the nitrogen heteroatom and chlorine substituents.

The melting point of the hydrochloride salt form has not been definitively established in the available literature [2] [3]. This gap in thermal characterization data suggests that systematic differential scanning calorimetry studies are needed to establish precise melting point values. The absence of melting point data may be attributed to the compound's relatively recent development as a research chemical and limited thermal analysis studies.

Density and Optical Properties

The density of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine has been predicted using computational methods, yielding a value of 1.386 ± 0.06 grams per cubic centimeter [1]. This density value indicates a relatively compact molecular structure, which is consistent with the fused ring system containing electron-dense chlorine substituents.

The predicted density reflects the contribution of the chlorine atoms, which significantly increase the molecular density compared to unsubstituted cyclopenta[b]pyridine derivatives. The uncertainty range of ± 0.06 grams per cubic centimeter indicates the computational prediction's reliability within acceptable limits for preliminary characterization.

Optical properties such as refractive index have not been experimentally determined for this compound [3]. The lack of optical characterization data represents an area requiring further experimental investigation to complete the physicochemical profile.

Solubility Profile

The solubility characteristics of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride are significantly enhanced compared to its free base form due to salt formation. The hydrochloride salt exhibits improved aqueous solubility, which is typical for pharmaceutical compounds where salt formation is employed to enhance bioavailability and formulation properties [4] [5].

The free base form demonstrates moderate lipophilicity with a predicted LogP value of 2.877 [2], indicating favorable partition between aqueous and lipophilic phases. This LogP value suggests the compound can effectively cross biological membranes while maintaining sufficient aqueous solubility for pharmaceutical applications.

Solubility in organic solvents has not been systematically characterized, though the compound's structure suggests good solubility in moderately polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols. The chlorine substituents and nitrogen heteroatom provide sites for hydrogen bonding and dipole-dipole interactions with polar solvents.

Stability Characteristics

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride demonstrates good chemical stability under appropriate storage conditions. The compound requires storage at 2-8 degrees Celsius in sealed containers under dry conditions to maintain chemical integrity [2] [4]. These storage requirements indicate susceptibility to moisture and potential hydrolytic degradation.

The compound exhibits stability under inert atmosphere conditions, suggesting sensitivity to oxidative processes [6]. The chlorine substituents at positions 2 and 4 of the pyridine ring provide electronic stabilization of the aromatic system, contributing to overall molecular stability.

Long-term stability studies have not been extensively documented in the available literature [3] [7]. The absence of comprehensive stability data indicates a need for systematic degradation studies under various environmental conditions including temperature, humidity, and light exposure.

Acid-Base Properties

The acid-base properties of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride are primarily determined by the pyridine nitrogen atom. The predicted pKa value of 1.29 ± 0.20 indicates weak basicity [6], which is significantly lower than typical pyridine derivatives due to the electron-withdrawing effects of the chlorine substituents.

The electron-withdrawing nature of the chlorine atoms at positions 2 and 4 substantially reduces the electron density on the pyridine nitrogen, resulting in decreased basicity compared to unsubstituted pyridine compounds. This electronic effect is consistent with the observed pKa value and explains the compound's behavior in aqueous solutions.

The formation of the hydrochloride salt demonstrates the nitrogen's ability to accept protons under acidic conditions, though the relatively low pKa indicates limited basicity in neutral aqueous environments. This acid-base behavior has important implications for the compound's pharmacokinetic properties and formulation considerations.

Dates

Last modified: 08-16-2023

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